Amk96VD45C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amk96VD45C, also known as (1S,4R)-4-(2-amino-6-(cyclopropylamino)-7-oxido-9H-purin-9-yl)-2-cyclopentene-1-methanol, is a compound of significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a purine moiety and a cyclopropylamino group. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amk96VD45C typically involves multiple steps, starting with the preparation of the purine base. The cyclopropylamino group is introduced through a substitution reaction, followed by the oxidation of the purine ring to achieve the desired structure. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The industrial process aims to maximize efficiency, reduce costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Amk96VD45C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the purine ring, altering the compound’s properties.
Substitution: The cyclopropylamino group can be substituted with other functional groups to create a range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Amk96VD45C has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological macromolecules are investigated to understand its potential as a therapeutic agent.
Medicine: Research focuses on its pharmacological properties, including its potential use in treating diseases.
Industry: this compound is explored for its applications in materials science, such as the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of Amk96VD45C involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. This can result in therapeutic effects, such as inhibition of disease-related enzymes or activation of beneficial signaling pathways.
Comparison with Similar Compounds
Amk96VD45C is compared with other similar compounds to highlight its uniqueness. Similar compounds include:
(1S,4R)-4-(2-amino-6-(cyclopropylamino)-7-oxido-9H-purin-9-yl)-2-cyclopentene-1-methanol: Shares a similar structure but with different functional groups.
Cyclopropylamino-purine derivatives: These compounds have variations in the purine ring and amino group, leading to different properties and applications.
The unique combination of the purine moiety and the cyclopropylamino group in this compound distinguishes it from other compounds, offering distinct advantages in terms of reactivity, stability, and biological activity.
Properties
CAS No. |
1443421-70-2 |
---|---|
Molecular Formula |
C14H18N6O2 |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)-7-oxidopurin-7-ium-9-yl]cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C14H18N6O2/c15-14-17-12(16-9-2-3-9)11-13(18-14)19(7-20(11)22)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,16,17,18)/t8-,10+/m1/s1 |
InChI Key |
IPMLFHYLIHZKEE-SCZZXKLOSA-N |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=[N+]3[O-])[C@@H]4C[C@@H](C=C4)CO |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=[N+]3[O-])C4CC(C=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.